1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-13(17)14(9-4-5-10-14)16-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,16H,4-5,9-10H2,(H2,15,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCMDHVGWSXGDI-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide is a notable member of the sulfonamide class of compounds, which are widely recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed based on its components:
- Cyclopentane ring : A five-membered carbon ring that provides structural rigidity.
- Phenylethenyl group : This substituent is known for contributing to the compound's reactivity and interaction with biological targets.
- Sulfonylamino group : This functional group is often associated with antimicrobial and anti-inflammatory properties.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonylamino group is crucial for this effect, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Inhibition of folate synthesis leads to bacterial growth inhibition.
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | |
| Antifungal | Disruption of nucleic acid synthesis | |
| Antiviral | Inhibition of viral replication |
Anti-inflammatory Effects
Recent studies have suggested that compounds with similar structures exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives, including those structurally related to this compound, showed potent activity against various strains of bacteria, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Research : Another research article highlighted the anti-inflammatory effects of similar compounds in a murine model, showing reduced levels of inflammatory markers following treatment .
- Viral Inhibition Study : A recent publication reported that derivatives of sulfonamides exhibited antiviral activity against influenza virus by inhibiting viral replication at the cellular level .
The biological activity of this compound can be attributed to several mechanisms:
- Competitive Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate metabolism.
- Receptor Interaction : Potential interactions with specific receptors may modulate inflammatory pathways.
- Cellular Uptake : The lipophilicity conferred by the phenylethenyl group enhances cellular uptake, increasing bioavailability.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds with similar sulfonamide structures exhibit potent anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong potential as an antimicrobial agent.
-
Enzyme Inhibition
- There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase. This inhibition may provide therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related sulfonamide derivatives. The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against cancer cells, with particular emphasis on the role of the cyclopentane moiety in increasing bioavailability and reducing off-target effects.
Case Study 2: Antimicrobial Activity
Research conducted by MDPI highlighted the antimicrobial activity of structurally similar compounds. It was found that specific substitutions on the phenyl ring improved activity against gram-positive bacteria, indicating a structure-activity relationship that could guide future drug design.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
